molecular formula C5H5N3O2S B1271568 4-Amino-2-mercaptopyrimidine-5-carboxylic acid CAS No. 875-60-5

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Cat. No.: B1271568
CAS No.: 875-60-5
M. Wt: 171.18 g/mol
InChI Key: DRCCUWZDHQOJQA-UHFFFAOYSA-N
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Description

4-Amino-2-mercaptopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H5N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Biochemical Analysis

Biochemical Properties

4-Amino-2-mercaptopyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This interaction highlights the compound’s potential in regulating thyroid hormone levels. Additionally, this compound can form self-assembled monolayers on gold electrodes, which are characterized using techniques like attenuated total reflection-fourier transform infrared (ATR-FTIR) and A.C. Impedance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of iodothyronine 5’-deiodinase affects thyroid hormone metabolism, which in turn can influence gene expression and metabolic processes in liver cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with iodothyronine 5’-deiodinase involves binding to the enzyme’s active site, thereby preventing the conversion of thyroxine to its active form . This inhibition can lead to changes in gene expression and metabolic pathways associated with thyroid hormone regulation. Additionally, the formation of self-assembled monolayers on gold electrodes involves the binding of the compound to the electrode surface, which can be studied using ATR-FTIR and A.C. Impedance techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable self-assembled monolayers on gold electrodes, which maintain their electrochemical properties over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on enzyme inhibition and cellular metabolism. At higher doses, it can lead to significant inhibition of iodothyronine 5’-deiodinase, resulting in altered thyroid hormone levels and potential toxic effects . It is essential to determine the threshold doses that elicit beneficial versus adverse effects to optimize its use in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone regulation. The compound’s inhibition of iodothyronine 5’-deiodinase affects the conversion of thyroxine to its active form, thereby influencing metabolic flux and metabolite levels associated with thyroid hormone metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form self-assembled monolayers on gold electrodes suggests that it can be localized to specific cellular compartments and surfaces . Understanding the transport mechanisms and distribution patterns of the compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell. For example, its ability to form self-assembled monolayers on gold electrodes indicates its potential localization to membrane surfaces and involvement in electrochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid typically involves the reaction of 3,3-diethoxypropionitrile with carbamimidothioic acid. The reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-mercaptopyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the deiodination of thyroxine in human liver cells . This inhibition can affect thyroid hormone metabolism and has potential therapeutic implications.

Comparison with Similar Compounds

  • 4-Amino-5-carboxy-2-ethylmercaptopyrimidine
  • 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
  • 2-Amino-6-isopropylpyrimidine-4-carboxylic acid

Comparison: 4-Amino-2-mercaptopyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of amino, mercapto, and carboxylic acid groups, making it versatile for various chemical transformations and biological interactions .

Properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCUWZDHQOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873570
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-60-5
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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